2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol is a complex organic compound featuring a chloro-substituted phenyl ring, a thioether linkage, and a pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce new functional groups such as halides or alkyl chains .
Wissenschaftliche Forschungsanwendungen
2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol: A closely related compound with similar structural features.
2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol: Lacks the chloro substituent but shares the core structure.
3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol: Another analog with slight variations in the substituents.
Uniqueness
2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
918882-62-9 |
---|---|
Molekularformel |
C17H17ClN2OS |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
2-[2-[bis(1H-pyrrol-2-yl)methyl]-3-chlorophenyl]sulfanylethanol |
InChI |
InChI=1S/C17H17ClN2OS/c18-12-4-1-7-15(22-11-10-21)16(12)17(13-5-2-8-19-13)14-6-3-9-20-14/h1-9,17,19-21H,10-11H2 |
InChI-Schlüssel |
VKLLXMUIFCPPSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(C2=CC=CN2)C3=CC=CN3)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.